molecular formula C19H15N B096559 9-Benzylcarbazole CAS No. 19402-87-0

9-Benzylcarbazole

Cat. No. B096559
CAS RN: 19402-87-0
M. Wt: 257.3 g/mol
InChI Key: HBAKJBGOHINNQM-UHFFFAOYSA-N
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Patent
US05736284

Procedure details

20 g (119.6 mmol) of carbazole, 47 g (712.0 mmol) of 85% KOH, 26.5 g (191.7 mmol) of potassium carbonate, 4.0 g (11.8 mmol) of tetra-n-butylammonium hydrogensulfate, 17.0 g (134.3 mmol) of benzyl chloride and 300 ml of toluene were allowed to react and after treated in the same manner as with Example 7 (1) to obtain 26.88 g of 9-benzylcarbazole.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
87.3%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+].[CH2:22](Cl)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:22]([N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
26.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
Example 7 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
4 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 26.88 g
YIELD: PERCENTYIELD 87.3%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.